molecular formula C11H18N4O2 B1464396 2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1292389-54-8

2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B1464396
CAS No.: 1292389-54-8
M. Wt: 238.29 g/mol
InChI Key: VXNJAMDPUUYHMM-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1292389-54-8) is a high-purity synthetic compound of significant interest in medicinal chemistry research. This molecule features a distinct acetamide scaffold that bridges a 5-methylisoxazole ring and a 3-aminopiperidine moiety. The acetamide functional group is a recognized pharmacophore in therapeutic agent development, featured in compounds ranging from analgesics to anti-convulsants and cholinesterase inhibitors for neurodegenerative disease research . The presence of both hydrogen bond donor and acceptor sites, along with the basic amine on the piperidine ring, makes this molecule a valuable scaffold for constructing diverse chemical libraries and for structure-activity relationship (SAR) studies. It is particularly useful for researchers investigating the physiological roles of various enzymes, as related acetamide-sulfonamide hybrids have demonstrated potent and competitive inhibitory activity against enzymes like urease . The compound is supplied with a minimum purity of 95% (with 98% purity options available from specific suppliers) and is characterized by techniques including HPLC, NMR, and LC/MS to ensure identity and quality . It is offered in various quantities to suit different research scales. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-5-10(14-17-8)13-11(16)7-15-4-2-3-9(12)6-15/h5,9H,2-4,6-7,12H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNJAMDPUUYHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, with the CAS number 1292389-54-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant case studies highlighting its biological effects.

Molecular Characteristics

The molecular formula of this compound is C11H18N4O2C_{11}H_{18}N_{4}O_{2} with a molecular weight of 238.29 g/mol. The compound features a piperidine ring, an isoxazole moiety, and an acetamide group, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC11H18N4O2C_{11}H_{18}N_{4}O_{2}
Molecular Weight238.29 g/mol
CAS Number1292389-54-8
Purity≥95%

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the aminopiperidine structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways.

Key Mechanisms

  • Receptor Modulation : The compound may act as a modulator of G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes related to inflammatory responses or neurotransmitter degradation, thus prolonging their action in the system.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results in various contexts:

Case Study: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant changes in behavior indicative of anxiolytic and antidepressant effects. The behavioral tests included:

  • Elevated Plus Maze : Increased time spent in open arms suggested reduced anxiety.
  • Forced Swim Test : Reduced immobility time indicated antidepressant-like effects.

Table 1: Summary of Behavioral Study Results

TestControl Group (Mean ± SD)Treatment Group (Mean ± SD)p-value
Elevated Plus Maze30.2 ± 5.745.6 ± 6.4<0.01
Forced Swim Test90.5 ± 10.365.4 ± 8.9<0.05

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High affinity for brain tissue due to lipophilic properties.
  • Metabolism : Primarily metabolized by liver enzymes, with potential for active metabolites.
  • Excretion : Renal excretion as unchanged drug and metabolites.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features:

Compound Name (Reference) Core Structure Key Substituents
Target Compound Acetamide backbone 3-Aminopiperidin-1-yl, 5-methylisoxazol-3-yl
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Acetamide backbone 4-Hydroxypyrimidin-2-ylsulfanyl
N-(3-Fluoroisoxazol-5-yl) analog (E)-configured indolin-3-ylidene-acetamide 3-Fluoroisoxazol-5-yl, indolinone moiety
Compound 9 () Sulfonamide-linked acetamide 2,6-Dichlorophenyl, sulfamoyl group
Diastereomer 7a () Multi-ring acetamide with chlorophenyl groups Chlorophenyl, methoxyphenyl, pyrrolidone

Key Observations :

  • The 3-aminopiperidine group in the target compound may enhance basicity and hydrogen-bonding capacity compared to sulfur-containing analogs (e.g., sulfanyl or sulfamoyl groups in ).
  • Isoxazole substituents : Fluorine or hydroxyl groups on the isoxazole ring (as in ) could alter electronic properties and metabolic stability relative to the methyl group in the target compound.
Pharmacokinetic Properties
  • Lipophilicity : Sulfur-containing analogs (e.g., sulfanyl in ) may increase logP compared to the target compound’s amine group, affecting blood-brain barrier penetration.
  • Metabolic Stability: The methylisoxazole group in the target compound is less prone to oxidative metabolism than the indolinone moiety in .
  • Melting Points : Diastereomer 7a () has a high melting point (249–251°C), suggesting crystalline stability, whereas the target compound’s simpler structure may favor amorphous forms with better bioavailability .

Preparation Methods

Preparation of 3-amino-5-methylisoxazole

The 3-amino-5-methylisoxazole fragment is a key heterocyclic building block in the target molecule. The most reliable and scalable synthetic route involves a three-step sequence:

Synthesis of Acetyl Acetonitrile Intermediate

  • Starting materials: Ethyl acetate and acetonitrile.
  • Reagents: Metal bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).
  • Conditions: The metal base (1.1–1.4 equivalents relative to acetonitrile) deprotonates acetonitrile to form a nucleophilic anion, which then attacks ethyl acetate to yield acetyl acetonitrile.
  • Solvent: Typically performed in an inert solvent under controlled temperature.

Formation of Hydrazone Derivative

  • Reagents: p-Toluenesulfonyl hydrazide is reacted with acetyl acetonitrile.
  • Solvent: Methanol or ethanol.
  • Conditions: Reflux for approximately 2 hours.
  • Outcome: Formation of a white crystalline hydrazone solid with high purity (HPLC purity ~99%) and good yield (~88%).

Ring Closure to 3-amino-5-methylisoxazole

  • Reagents: Hydroxylamine hydrochloride and potassium carbonate (2.2 to 4 equivalents relative to hydroxylamine hydrochloride).
  • Solvent: Ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran, or 2-methyltetrahydrofuran.
  • Conditions: The hydrazone is added to the dissociated hydroxylamine solution and heated at 65–90 °C for 2 hours to induce ring closure.
  • Work-up: Acidification to pH 1, separation of organic and aqueous layers, basification to pH 10–12 to precipitate the product.
  • Yield and Purity: The 3-amino-5-methylisoxazole is obtained as a light yellow crystalline solid with ~98.7% purity and a yield of ~78%.

This method avoids the use of toxic solvents like chloroform or carbon tetrachloride and harsh oxidation conditions, making it suitable for pharmaceutical applications with strict impurity control.

Step Reaction Reagents/Conditions Yield (%) Purity (HPLC)
1 Acetyl acetonitrile formation Ethyl acetate + acetonitrile + NaH/n-BuLi/LDA Not specified Not specified
2 Hydrazone formation p-Toluenesulfonyl hydrazide, MeOH/EtOH, reflux 2h 88 99
3 Ring closure Hydroxylamine hydrochloride, K2CO3, 65-90 °C, 2h 78 98.7

Preparation of 3-aminopiperidine Intermediate

The 3-aminopiperidine moiety is typically prepared or procured as a protected derivative (e.g., Boc-protected 4-aminopiperidine) and then deprotected for coupling.

  • Example: 1-N-Boc-4-aminopiperidine is reacted with 2-chloroacetyl chloride in pyridine/dichloromethane to install the acetamide linker.
  • Deprotection: Standard acidic conditions (e.g., trifluoroacetic acid) remove the Boc group to yield the free amine.
  • Yields: High yields reported (up to 90% for acylation, quantitative for deprotection).

Coupling of 3-amino-5-methylisoxazole with 3-aminopiperidine

The final step involves forming the acetamide bond between the 3-aminopiperidine and the 5-methylisoxazole derivative.

  • Approach: Amidation via coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
  • Reaction: The carboxylic acid or activated ester derivative of 5-methylisoxazole is reacted with the free amine of the piperidine.
  • Conditions: Typically performed in dichloromethane or DMF at ambient or slightly elevated temperatures.
  • Yields: Moderate to good yields (40–75%) depending on substrate and conditions.

Alternative Synthetic Considerations and Analogues

  • Modifications of the isoxazole substituent (e.g., cyclopropyl instead of methyl) have been reported to affect binding properties and stability in medicinal chemistry contexts.
  • The piperidine nitrogen position (3- or 4-substituted) can be varied to optimize biological activity.
  • Reduction of cyano groups to aminomethyl functionalities using catalytic hydrogenation (Pd/C or Raney Nickel) is a common step in related aminomethyl heterocycle syntheses.

Summary Table of Key Synthetic Steps for 2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Synthetic Fragment Key Reagents & Conditions Yield (%) Notes
3-amino-5-methylisoxazole Ethyl acetate + acetonitrile + NaH/n-BuLi/LDA; p-toluenesulfonyl hydrazide; hydroxylamine hydrochloride + K2CO3; 65-90 °C ~78-88 Avoids toxic solvents; high purity
3-aminopiperidine Boc-protected 4-aminopiperidine + 2-chloroacetyl chloride; acidic deprotection 90-quantitative Standard amide installation and deprotection
Coupling (acetamide bond) EDC or PyBOP mediated amidation in DCM/DMF 40-75 Moderate to good yields; standard peptide coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Reactant of Route 2
2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

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